5'-DMT-3'-TBDMS-Bz-rA
Description
Significance of Oligonucleotide Synthesis in Modern Molecular Biology and Chemical Biology
The ability to chemically synthesize oligonucleotides—short, single-stranded DNA or RNA molecules—with a defined sequence has revolutionized biological research and medicine. numberanalytics.combachem.com These synthetic nucleic acids are indispensable tools with a wide array of applications. numberanalytics.comwikipedia.org In molecular biology, they serve as primers for DNA sequencing and the polymerase chain reaction (PCR), probes for detecting specific DNA or RNA sequences through hybridization, and tools for creating targeted mutations. numberanalytics.comwikipedia.org
Furthermore, synthetic oligonucleotides are fundamental to the burgeoning field of gene-based therapies. aurigeneservices.com They are the basis for antisense oligonucleotides, which can modulate gene expression, and for small interfering RNAs (siRNAs) that trigger RNA interference (RNAi) to silence specific genes. numberanalytics.comwikipedia.org The rapid development of mRNA vaccines, such as those for COVID-19, heavily relies on large-scale oligonucleotide synthesis to produce the necessary messenger RNA. oxfordglobal.com The ability to construct synthetic genes and even recreate viruses from their sequenced genomes further underscores the profound impact of this technology. wikipedia.org
Evolution of Chemical Synthesis Methodologies for RNA
The chemical synthesis of RNA presents a significant challenge compared to DNA due to the presence of the 2'-hydroxyl group on the ribose sugar. This group must be protected during the synthesis to prevent unwanted side reactions and degradation of the RNA chain. umich.edu Early methods for oligonucleotide synthesis have evolved considerably, with the phosphoramidite (B1245037) method, originally developed for DNA synthesis, being adapted and optimized for RNA. researchgate.net
The phosphoramidite method is a highly efficient, automated, solid-phase synthesis technique. bachem.com It involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. bachem.com Each cycle of addition consists of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation. umich.edu The development of stable nucleoside phosphoramidites as building blocks was a major breakthrough that made this method reliable and expedient. wikipedia.org Over the years, continuous improvements in the phosphoramidite chemistry, the protecting groups used, and the automated synthesizers have made it the gold standard for producing synthetic oligonucleotides. numberanalytics.comwikipedia.org
Role of Protected Ribonucleoside Building Blocks in RNA Synthesis
Protected ribonucleoside phosphoramidites are the essential monomers used in the chemical synthesis of RNA. These molecules are standard ribonucleosides (adenosine, guanosine, cytidine, and uridine) that have been chemically modified with protecting groups at specific reactive sites. idtdna.com These groups are crucial for preventing undesirable side reactions during the synthesis process and directing the formation of the correct phosphodiester linkages that form the backbone of the RNA molecule. idtdna.com
The key positions that require protection are:
The 5'-hydroxyl group , which is typically protected by a dimethoxytrityl (DMT) group. wikipedia.orgintegrated-mcat.com This acid-labile group is removed at the beginning of each synthesis cycle to allow the addition of the next nucleotide. wikipedia.org
The exocyclic amino groups on the nucleobases adenine (B156593), guanine, and cytosine. These are protected to prevent reactions during the coupling step. wikipedia.org Common protecting groups include benzoyl (Bz) for adenine, and acetyl (Ac) or isobutyryl (iBu) for cytosine and guanine. researchgate.net
The phosphorus atom of the phosphoramidite moiety, which is typically protected with a 2-cyanoethyl group. wikipedia.org
The strategic use of these orthogonal protecting groups, which can be removed under different specific conditions, allows for the controlled and sequential assembly of the RNA chain. wikipedia.org
Overview of 5'-DMT-3'-TBDMS-Bz-rA as a Key Synthetic Monomer
The compound this compound is a chemically modified adenosine (B11128) ribonucleoside that serves as a fundamental building block in the phosphoramidite synthesis of RNA. Each component of its name denotes a specific protecting group attached to the adenosine nucleoside:
5'-DMT : The 5'-hydroxyl group of the ribose sugar is protected by a dimethoxytrityl (DMT) group. myskinrecipes.com This bulky, acid-labile group ensures that the 5' end of the monomer does not react prematurely. integrated-mcat.com Its removal (detritylation) with a mild acid initiates each coupling cycle in the synthesis. wikipedia.org
3'-TBDMS : The 3'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. myskinrecipes.com This silyl (B83357) ether provides steric protection and is stable to the conditions used for detritylation and coupling. It is typically removed at the end of the synthesis using a fluoride (B91410) source. glenresearch.com
Bz-rA : The exocyclic amino group of the adenine (A) base is protected by a benzoyl (Bz) group. researchgate.net This prevents the amino group from interfering with the phosphoramidite coupling reaction. wikipedia.org The 'r' signifies that the sugar is ribose.
This specific combination of protecting groups makes this compound a stable and reliable monomer for introducing adenosine units into a synthetic RNA oligonucleotide. It is designed to be compatible with the standard phosphoramidite synthesis cycle on automated synthesizers.
Chemical Properties and Research Findings of this compound
| Property | Value | Reference |
| CAS Number | 81256-88-4 | aablocks.com |
| Molecular Formula | C44H49N5O7Si | aablocks.com |
| Molecular Weight | 787.97 g/mol | aablocks.comtargetmol.com |
| Appearance | White to off-white solid | medchemexpress.com |
| Storage Conditions | 2–8°C in dark, dry conditions |
Research findings have established that the TBDMS group at the 3'-position provides significant steric protection, which is particularly beneficial for the synthesis of longer RNA sequences where stability during prolonged synthesis is crucial. The benzoyl protection of the adenine base is a standard and robust strategy used in oligonucleotide synthesis. wikipedia.org The DMT group at the 5'-position is universally employed in phosphoramidite chemistry due to its ease of removal under acidic conditions, which allows for the monitoring of coupling efficiency through the release of the colored DMT cation. atdbio.com
Structure
2D Structure
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-35(55-42(37(38)50)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPRMZLAAWKAPQ-GNECSJIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49N5O7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Protected Ribonucleoside Phosphoramidites
Fundamental Principles of Solid-Phase Phosphoramidite (B1245037) Chemistry for RNA
Solid-phase synthesis, a technique pioneered by Bruce Merrifield, offers significant advantages for oligonucleotide synthesis, including the use of excess reagents to drive reactions to completion and simplified purification by washing away impurities at each step. atdbio.com The phosphoramidite method, introduced in the 1980s, has become the gold standard for both DNA and RNA synthesis due to its efficiency and reliability. aragen.comsigmaaldrich.com The synthesis proceeds in a 3' to 5' direction, opposite to the biological synthesis of nucleic acids. sigmaaldrich.combiolytic.com
Reaction Mechanism and Cyclic Addition Process
The synthesis of an RNA oligonucleotide on a solid support involves a four-step cycle that is repeated for the addition of each nucleotide. eurofinsgenomics.combiosearchtech.com
Detritylation: The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. sigmaaldrich.comeurofinsgenomics.com This is typically achieved using a solution of a mild organic acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in an inert solvent. nih.govnih.gov The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. biotage.com
Coupling: The next ribonucleoside, in the form of a phosphoramidite, is activated and then coupled to the free 5'-hydroxyl group of the growing RNA chain. sigmaaldrich.comeurofinsgenomics.com This reaction forms a phosphite (B83602) triester linkage. atdbio.combiotage.com
Capping: To prevent the elongation of any chains that failed to react during the coupling step ("failure sequences"), a capping step is performed. eurofinsgenomics.comnih.gov This involves the acetylation of the unreacted 5'-hydroxyl groups using reagents like acetic anhydride (B1165640) and N-methylimidazole. atdbio.combiotage.com This renders the unreacted chains inert to further addition of nucleotides. atdbio.com
Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable phosphotriester linkage. eurofinsgenomics.comnih.gov This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine. atdbio.com
This four-step cycle is repeated until the desired RNA sequence is assembled. eurofinsgenomics.com
Role of Activating Agents in Phosphoramidite Coupling
The coupling of the phosphoramidite to the free 5'-hydroxyl group is not a spontaneous reaction and requires the presence of an activating agent. The activator, typically a weak acid, plays a dual role in the reaction. nih.govresearchgate.net First, it protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. biotage.comglenresearch.com Second, the anionic form of the activator acts as a nucleophilic catalyst, attacking the phosphorus atom of the phosphoramidite to form a highly reactive intermediate. nih.govglenresearch.com
Common activators used in RNA synthesis include 1H-tetrazole and its derivatives, such as 5-ethylthiotetrazole (ETT) and 5-benzylthiotetrazole (BTT). researchgate.netresearchgate.net For the synthesis of RNA, which involves sterically hindered 2'-O-protected phosphoramidites, more reactive activators like BTT are often preferred to achieve high coupling efficiencies. kulturkaufhaus.despringernature.comnih.govresearchgate.net Other activators, such as 4,5-dicyanoimidazole (B129182) (DCI), have also been developed and offer advantages in terms of solubility and reactivity. nih.govglenresearch.com
Synthesis of 5'-DMT-3'-TBDMS-Bz-rA and Related Ribonucleoside Phosphoramidites
The synthesis of ribonucleoside phosphoramidites like this compound involves a multi-step process that requires careful protection of reactive functional groups to ensure the desired chemical transformations occur with high fidelity. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group, and the exocyclic amine of adenosine (B11128) with a benzoyl (Bz) group. myskinrecipes.com
Synthetic Routes and Reaction Optimization
The synthesis of this compound and its corresponding phosphoramidite is a well-established but intricate process. The general approach involves the sequential protection of the various reactive sites on the adenosine ribonucleoside. The bulky 2'-protecting group, such as TBDMS, can make the subsequent coupling reactions in RNA synthesis more sluggish compared to DNA synthesis. umich.edu
The phosphitylation step, which introduces the phosphoramidite moiety at the 3'-hydroxyl position, is a critical final step in the synthesis of the building block. This reaction is typically carried out using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a weak base like N,N-diisopropylethylamine (DIPEA). The purity of the resulting phosphoramidite is paramount for achieving high coupling efficiencies during oligonucleotide synthesis.
Interactive Data Table: Key Steps in the Synthesis of this compound Phosphoramidite
| Step | Reagents and Conditions | Purpose | Key Optimization Parameters |
| 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl), pyridine | Protects the 5'-hydroxyl group from participating in subsequent reactions. | Stoichiometry of DMT-Cl, reaction time, and temperature. |
| Exocyclic Amine Protection | Benzoyl chloride (Bz-Cl), pyridine | Protects the exocyclic amino group of adenosine. | Controlled addition of Bz-Cl to avoid over-benzoylation. |
| 2'-Hydroxyl Protection | tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole, DMF | Protects the 2'-hydroxyl group, which is crucial for directing the subsequent phosphitylation to the 3'-position. | Careful control of reaction conditions to prevent migration of the TBDMS group. umich.edu |
| 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, anhydrous dichloromethane (B109758) | Introduces the reactive phosphoramidite group at the 3'-hydroxyl position. | Use of anhydrous solvents and reagents to prevent hydrolysis of the phosphoramidite. |
Purification Methodologies for Protected Ribonucleosides and Phosphoramidites
The purity of ribonucleoside phosphoramidites is critical for the successful synthesis of high-quality RNA oligonucleotides. huarenscience.com Impurities can lead to lower coupling efficiencies and the accumulation of truncated or modified RNA sequences. Therefore, robust purification methodologies are essential at various stages of the synthesis.
Crude protected ribonucleosides are often purified using column chromatography on silica (B1680970) gel. The choice of solvent system is crucial for achieving good separation of the desired product from reaction byproducts and unreacted starting materials. For the final phosphoramidite product, purification can also be achieved through precipitation or extraction methods to remove less polar impurities. google.comacs.org
A common method for purifying phosphoramidites involves a two-stage extraction process. In the first stage, the phosphoramidite is dissolved in a polar solvent, and less polar impurities are extracted into an apolar phase. In the second stage, the polarity of the aqueous phase is adjusted to drive the phosphoramidite into a fresh apolar phase, leaving more polar impurities behind. google.com
Interactive Data Table: Comparison of Purification Techniques
| Purification Method | Stage of Application | Principle | Advantages | Disadvantages |
| Silica Gel Chromatography | Protected Ribonucleosides | Adsorption chromatography based on polarity. | High resolution, effective for separating closely related compounds. | Can be time-consuming and requires large volumes of solvent. |
| Reverse-Phase Chromatography | Phosphoramidites | Partitioning based on hydrophobicity. huarenscience.com | Good for removing polar impurities. | May not be as effective for separating structurally similar non-polar compounds. |
| Extraction | Phosphoramidites | Differential solubility in immiscible liquid phases. google.com | Scalable and avoids the use of solid-phase media. | May not provide the same level of purity as chromatographic methods. |
| Precipitation | Phosphoramidites | Inducing the product to solidify from a solution in which it is no longer soluble. | Simple, rapid, and can be effective for removing highly soluble impurities. | May result in co-precipitation of impurities with similar solubility profiles. |
Deprotection Strategies in Oligoribonucleotide Synthesis
Following the successful assembly of the RNA oligonucleotide chain, the various protecting groups must be removed to yield the final, biologically active molecule. This deprotection process is a multi-step procedure that must be carefully orchestrated to avoid degradation of the RNA chain. glenresearch.com The order of removal of the protecting groups is critical to the success of the synthesis.
Cleavage of DMT Protecting Group
The 5'-DMT group is an acid-labile protecting group that is typically removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide. sigmaaldrich.combiotage.com This is achieved by treating the solid-supported oligonucleotide with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. sigmaaldrich.comatdbio.com The cleavage of the DMT group results in the formation of a bright orange dimethoxytrityl cation, the absorbance of which can be measured to monitor the efficiency of each coupling step. biotage.comatdbio.com At the end of the synthesis, a final acid treatment removes the DMT group from the 5'-terminus of the full-length oligonucleotide. biosearchtech.com
Removal of TBDMS Protecting Group
The removal of the TBDMS group from the 2'-hydroxyl positions is a critical and often challenging step in RNA synthesis. This silyl (B83357) ether is stable to the acidic conditions used for DMT removal and the basic conditions used for cleavage from the solid support and removal of the exocyclic amine protecting groups. The most common method for TBDMS deprotection involves the use of a fluoride (B91410) source. glenresearch.com
Tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) has been widely used for this purpose. glenresearch.com However, triethylamine (B128534) trihydrofluoride (TEA·3HF) is now often preferred as it is considered a more reliable reagent. kulturkaufhaus.denih.gov The reaction is typically carried out at room temperature or slightly elevated temperatures. yale.edu More recently, milder acidic conditions using diluted acetic acid or hydrochloric acid have also been developed for the removal of the TBDMS group. nih.gov
Interactive Data Table: Reagents for TBDMS Group Removal
| Reagent | Conditions | Advantages | Disadvantages |
| Tetrabutylammonium fluoride (TBAF) | 1M in THF, room temperature, 24 hours glenresearch.com | Effective and widely used. | Can sometimes be difficult to handle and may require careful control of water content. nih.gov |
| Triethylamine trihydrofluoride (TEA·3HF) | Anhydrous DMSO, 65°C, 2.5 hours yale.edu | More reliable and less prone to side reactions compared to TBAF. kulturkaufhaus.denih.gov | Requires elevated temperatures. |
| Acetic Acid/Hydrochloric Acid | Diluted acetic acid solutions or 0.01 M HCl (pH 2.0) nih.gov | Mild acidic conditions. | May not be compatible with all other protecting groups or modified nucleotides. |
Deprotection of Benzoyl and Other Exocyclic Amino Protecting Groups
The final step in the deprotection process is the removal of the protecting groups from the exocyclic amines of the nucleobases, such as the benzoyl group on adenosine. atdbio.com This is typically achieved by treating the oligonucleotide with a basic solution after it has been cleaved from the solid support.
A common method involves the use of concentrated ammonium (B1175870) hydroxide (B78521), often mixed with ethanol, and heated for several hours. glenresearch.comatdbio.com However, these harsh conditions can lead to some degradation of the RNA backbone, especially if there has been any premature loss of the 2'-TBDMS protecting groups. glenresearch.com To mitigate this, milder deprotection strategies have been developed. These include the use of anhydrous methanolic or ethanolic ammonia, which can effectively remove the acyl protecting groups at room temperature or slightly elevated temperatures with minimal degradation of the RNA. glenresearch.com Another popular and rapid method involves the use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA), which can significantly reduce the deprotection time. umich.eduglenresearch.com The choice of deprotection conditions is often dictated by the presence of any other sensitive modifications within the oligonucleotide sequence. glenresearch.com
Interactive Data Table: Conditions for Benzoyl Group Deprotection
| Reagent/Mixture | Temperature | Duration | Key Considerations |
| Ammonium hydroxide/ethanol (3:1) | 55°C | 17 hours glenresearch.com | Standard method, but can cause some RNA degradation. glenresearch.com |
| Anhydrous methanolic ammonia | Room temperature | 8 hours glenresearch.com | Milder conditions that minimize RNA degradation. |
| Anhydrous ethanolic ammonia | 55°C | 16 hours glenresearch.com | Allows for deprotection at elevated temperatures with reduced risk of silyl group loss. |
| Aqueous methylamine/ammonium hydroxide (AMA) | 65°C | 10 minutes umich.edu | Very rapid deprotection. umich.edu Requires the use of acetyl-protected cytosine to prevent side reactions. glenresearch.com |
Advanced Methodologies and Innovations in Ribonucleoside Phosphoramidite Synthesis
Development of Alternative Protecting Group Chemistries for RNA Synthesis
The synthesis of RNA oligonucleotides is a multi-step process that relies heavily on the use of protecting groups to ensure the specific and controlled formation of phosphodiester bonds between nucleoside monomers. nih.gov The compound 5'-DMT-3'-TBDMS-Bz-rA features a classic arrangement of such groups, each serving a distinct purpose. In standard RNA synthesis, a 5'-hydroxyl protecting group, a 2'-hydroxyl protecting group, and a base-protecting group on the exocyclic amine are required. glenresearch.comwikipedia.org
The 5'-Dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl function. Its widespread use is due to several key advantages: it can be introduced with high regiospecificity, it is stable during the coupling reaction, and it can be removed easily and quantitatively under mild acidic conditions (detritylation). umich.eduglenresearch.comresearchgate.net The orange-colored cation released upon removal also allows for real-time monitoring of synthesis efficiency. glenresearch.com
For the 2'-hydroxyl group, the tert-Butyldimethylsilyl (TBDMS) group is a widely accepted and utilized protecting group, particularly for the synthesis of RNA for therapeutic applications. biosearchtech.comnih.gov It provides robust protection during synthesis cycles but can be removed post-synthesis using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.org
The exocyclic amine of adenosine (B11128) (N6) is protected by the Benzoyl (Bz) group. This acyl protection prevents unwanted side reactions during the phosphoramidite (B1245037) coupling and is typically removed at the end of the synthesis using a basic solution, often aqueous ammonia. wikipedia.orgwikipedia.org
Despite the success of this protection scheme, research continues into alternative protecting groups to overcome limitations such as lengthy deprotection times or the use of harsh reagents. For instance, alternatives to the bulky DMT group have been explored to improve the atom economy of the phosphoramidite starting materials. nih.govresearchgate.net Similarly, new 2'-hydroxyl protecting groups like 2′-O-TOM (tri-iso-propylsilyloxymethyl) and 2′-O-ACE (bis(2-acetoxyethoxy)methyl) have been developed to offer different deprotection kinetics and conditions. nih.gov For base protection, more labile groups such as phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) can be used, which allow for milder deprotection conditions, a strategy known as UltraMILD synthesis. biosearchtech.comnih.gov
| Position | Standard Group in Focus Compound | Function | Common Alternatives |
|---|---|---|---|
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Protects the 5'-OH during coupling; allows for monitoring. umich.eduglenresearch.com | 9-Phenylxanthen-9-yl (Pixyl), Monomethoxytrityl (MMT). researchgate.netglenresearch.com |
| 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Prevents branching and side reactions at the 2'-OH. biosearchtech.comwikipedia.org | 2'-O-TOM, 2'-O-ACE, 2'-O-TC. nih.gov |
| N6-Amine (Adenine) | Benzoyl (Bz) | Protects the exocyclic amine from undesired reactions. wikipedia.orgwikipedia.org | Phenoxyacetyl (Pac), Isopropyl-phenoxyacetyl (iPr-Pac). biosearchtech.comnih.gov |
Stereochemical Considerations in Phosphoramidite Synthesis
A fundamental challenge in the chemical synthesis of modified oligonucleotides, such as phosphorothioates, is the chirality at the phosphorus atom. nih.gov In the standard phosphoramidite method, the coupling of a nucleoside phosphoramidite to the growing oligonucleotide chain creates a phosphite (B83602) triester intermediate. mdpi.com When this is oxidized (or sulfurized to create a phosphorothioate), a new stereocenter is generated at the phosphorus, leading to a mixture of two diastereomers, designated as Rp and Sp. nih.govresearchgate.net Consequently, a conventional synthesis of a phosphorothioate (B77711) oligonucleotide results in a population of 2^n diastereomers, where 'n' is the number of phosphorothioate linkages.
The stereochemistry of these linkages is not trivial; it can significantly influence the pharmacological properties of the resulting oligonucleotide. researchgate.netacs.org For instance, studies have shown that the Rp configuration can enhance the binding of small interfering RNAs (siRNAs) to the RNA-induced silencing complex (RISC), while the Sp configuration often confers greater resistance to nuclease degradation. nih.govresearchgate.net The specific arrangement of Rp and Sp isomers can therefore modulate the stability, efficacy, and toxicity of therapeutic oligonucleotides. nih.gov
This has driven the development of methods for stereocontrolled synthesis. One major strategy is the oxazaphospholidine approach, which allows for the stereoselective synthesis of oligoribonucleoside phosphorothioates. acs.org By using diastereomerically pure monomer building blocks, it is possible to construct oligonucleotides with defined stereochemistry at each linkage. acs.org Another approach involves the choice of activator during the coupling step. It has been demonstrated that different activators can influence the Rp/Sp ratio, providing a method to synthesize phosphorothioate oligonucleotides with a biased stereochemical composition, which can be exploited to improve their pharmacological profiles. nih.gov
| Aspect | Description | Significance |
|---|---|---|
| Origin of Chirality | The phosphorus atom in the phosphite triester intermediate becomes a stereocenter upon coupling, leading to Rp and Sp diastereomers. researchgate.net | Standard synthesis produces a complex mixture of diastereomers. nih.gov |
| Biological Impact | The Rp/Sp configuration affects nuclease resistance, duplex stability, and interaction with cellular machinery (e.g., RISC). nih.govresearchgate.netacs.org | Controlling stereochemistry can enhance therapeutic properties like efficacy and stability. nih.gov |
| Control Strategies | Use of stereopure monomers (e.g., oxazaphospholidine approach) or selection of specific activators to bias the Rp/Sp ratio. nih.govacs.org | Enables the synthesis of stereodefined oligonucleotides with optimized pharmacological profiles. |
Integration of Green Chemistry Principles in Nucleoside Phosphoramidite Production
The large-scale manufacturing of oligonucleotides presents significant environmental challenges, stemming from the multi-step nature of the synthesis, the extensive use of protecting groups, and the reliance on organic solvents and stoichiometric reagents. nih.gov Applying the principles of green chemistry is crucial for improving the sustainability of this process.
Atom Economy and Waste Minimization
The phosphoramidite method inherently suffers from poor atom economy. nih.gov A significant portion of the mass of the starting materials, such as the 5'-DMT group, is not incorporated into the final product and must be removed. The DMT group alone can account for about one-third of the mass of a deoxynucleoside phosphoramidite. nih.gov This leads to the generation of substantial chemical waste.
Strategies to address this include investigating alternative, lower-molecular-weight protecting groups. nih.gov Furthermore, process optimization aims to minimize waste by reducing the equivalents of reagents used, increasing reagent concentrations to lessen solvent volume, and recycling solvents and valuable reagents like the activator. nih.gov
Safer Solvents and Reaction Conditions
Oligonucleotide synthesis traditionally uses large volumes of hazardous solvents, such as dichloromethane (B109758) and acetonitrile. wikipedia.orgnih.gov Efforts to improve sustainability focus on replacing these with safer alternatives or reducing their use altogether. For example, research has explored replacing dichloromethane in the detritylation step. nih.gov
Another area of focus is the activator used in the coupling reaction. 1H-tetrazole, a common activator, is explosive and has been largely replaced by safer, non-explosive alternatives like 4,5-dicyanoimidazole (B129182) or pyridinium (B92312) trifluoroacetate/N-methylimidazole. nih.govnih.gov More recently, mechanochemical approaches, which use ball-milling and minimal solvent (liquid-assisted grinding), have been investigated. researchgate.netnih.gov This technique can drastically reduce solvent use, simplify reaction protocols, and minimize the hydrolysis of sensitive phosphoramidite reagents. nih.gov
Renewable Feedstocks and Sustainable Catalysis
The sustainability of oligonucleotide production also depends on the origin of its raw materials. While the core nucleosides can be derived from renewable feedstocks like sugars or biomass through fermentation or enzymatic processes, the protecting groups and most reagents are typically sourced from non-renewable petroleum feedstocks. nih.govrsc.orgnih.govyoutube.com A key principle of green chemistry is to use renewable raw materials whenever technically and economically feasible. youtube.com Research into bio-based sources for the chemical building blocks used in synthesis is an active area. rsc.orgresearchgate.net
Catalysis offers a powerful tool for enhancing the sustainability of chemical production. researchgate.net In the context of phosphoramidite synthesis, this can involve developing catalytic methods that replace stoichiometric reagents, thereby reducing waste. nih.gov For example, catalytic systems for the synthesis of precursors or for key steps in the synthetic cycle could improve efficiency and reduce the environmental footprint. acs.orgacs.org The development of efficient catalysts for converting biomass into the chemical feedstocks needed for both the nucleoside core and the protecting groups represents a long-term goal for the field. researchgate.net
| Green Chemistry Principle | Application in Phosphoramidite Synthesis | Examples |
|---|---|---|
| Atom Economy | Improving the efficiency of incorporating starting material atoms into the final product. | Investigating lower molecular weight 5'-protecting groups to replace DMT. nih.gov |
| Safer Solvents & Auxiliaries | Reducing or replacing hazardous solvents and reagents. | Replacing dichloromethane; using safer activators than tetrazole; mechanochemistry. nih.govnih.govnih.gov |
| Renewable Feedstocks | Using raw materials derived from renewable sources like biomass instead of petroleum. | Deriving nucleoside cores from sugars via biotechnology; research into bio-based reagents. nih.govrsc.org |
| Catalysis | Using catalytic reagents in place of stoichiometric ones to minimize waste. | Developing catalytic processes for precursor synthesis and coupling reactions. nih.govacs.org |
Applications of 5 Dmt 3 Tbdms Bz Ra in Nucleic Acid Research and Chemical Biology
Preparation of RNA Oligonucleotides for Structural Biology Studies
The chemical synthesis of RNA is an indispensable tool for producing the high-purity, site-specifically modified oligonucleotides required for detailed structural analysis. nih.gov Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy demand significant quantities of RNA that are often difficult to obtain through biological methods like in vitro transcription. mdpi.com Solid-phase synthesis using phosphoramidite (B1245037) building blocks, including the adenosine (B11128) derivative 5'-DMT-3'-TBDMS-Bz-rA, allows for the production of RNA sequences of virtually any design on a scale sufficient for these biophysical studies. nih.govnih.gov
A primary advantage of chemical RNA synthesis is the ability to introduce modifications at specific, predetermined positions within a sequence. nih.govnih.gov While this compound is the precursor to the standard adenosine building block, it is used in the same synthesis cycles as modified phosphoramidites to create custom RNA molecules. This process allows researchers to dissect the roles of individual atoms or functional groups in RNA structure and function.
The synthesis process, which occurs on a solid support, involves the sequential addition of protected nucleoside phosphoramidites. nih.gov By simply substituting a standard phosphoramidite with a modified one in a specific cycle, a unique chemical entity can be incorporated into the growing RNA chain. This has been used to introduce a wide variety of modifications, including altered bases, sugar moieties, and phosphate (B84403) backbones, to probe RNA catalysis, folding, and molecular recognition.
Table 1: Examples of Site-Specific Modifications Incorporated During RNA Synthesis
| Modification Type | Example | Purpose in Structural/Functional Studies |
| Base Modification | 1-Methyladenosine (m1A) | Studying the role of naturally occurring RNA modifications in structure and biological function. glenresearch.com |
| Sugar Modification | 2'-Deoxy or 2'-Fluoro substitution | Probing the role of the 2'-hydroxyl group in RNA catalysis, structure, and stability. liverpool.ac.uk |
| Backbone Modification | Phosphorothioate (B77711) linkage | Enhancing nuclease resistance; studying metal ion coordination in ribozymes. |
| Cross-linking Agent | Photo-reactive groups | Mapping RNA tertiary structure and identifying RNA-protein interaction sites. |
Spectroscopic techniques are powerful tools for investigating the structure and dynamics of RNA. These methods often require the attachment of reporter groups, such as fluorescent dyes or spin labels, to the RNA molecule. nih.gov Chemical synthesis using building blocks like this compound is instrumental in preparing RNA strands that are ready for such labeling.
The common strategy involves incorporating a nucleoside phosphoramidite that contains a reactive linker, such as an amino group, at a specific site. nih.gov After the full RNA strand is synthesized and deprotected, the unique reactive handle can be selectively conjugated with a desired spectroscopic probe. nih.gov This postsynthetic modification approach provides a versatile method for producing a wide range of labeled RNAs for sophisticated biophysical experiments, including Fluorescence Resonance Energy Transfer (FRET) to measure distances within a molecule, and Electron Paramagnetic Resonance (EPR) spectroscopy to study molecular motion and structure. d-nb.info
Design and Synthesis of Modified RNA for Functional Investigations
Beyond structural analysis, chemically synthesized and modified RNAs are central to investigating and manipulating biological processes. The ability to create RNA with novel properties has led to the development of powerful tools for research and potential therapeutics.
Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are synthetic nucleic acid strands designed to bind to a specific messenger RNA (mRNA) target and inhibit its translation into protein. nih.govresearchgate.net This mechanism of gene silencing holds great therapeutic promise. myskinrecipes.comresearchgate.net However, natural RNA is rapidly degraded by enzymes (nucleases) in the body.
To overcome this limitation, therapeutic oligonucleotides are heavily modified to enhance their stability, binding affinity, and pharmacokinetic properties. researchgate.net The synthesis of these modified ASOs and siRNAs relies on the same fundamental phosphoramidite chemistry that uses building blocks derived from this compound. myskinrecipes.com Modifications are introduced to alter the sugar, base, or phosphate backbone of nearly every nucleotide in the sequence.
Table 2: Common Modifications in Antisense and RNAi Therapeutics
| Modification Location | Type of Modification | Purpose |
| Phosphate Backbone | Phosphorothioate (PS) | Increases resistance to nuclease degradation; enhances protein binding. liverpool.ac.uk |
| Ribose Sugar | 2'-O-Methyl (2'-OMe) | Increases binding affinity to target RNA; enhances nuclease resistance. |
| Ribose Sugar | 2'-O-Methoxyethyl (2'-MOE) | Improves binding affinity and metabolic stability. |
| Ribose Sugar | Locked Nucleic Acid (LNA) | Confers very high binding affinity and nuclease resistance. nih.gov |
Ribozymes are RNA molecules with catalytic activity, and aptamers are RNA molecules that can bind to specific targets like proteins or small molecules with high affinity and specificity. nih.gov Both have applications in diagnostics and therapeutics. The rational design and synthesis of these functional RNAs often require chemical modification to enhance their stability, catalytic efficiency, or binding capabilities. Solid-phase synthesis is the primary method for producing these molecules, particularly when unnatural or modified nucleotides are needed to confer specific properties. nih.gov The synthesis of these complex functional RNAs is built upon the reliable, stepwise incorporation of protected phosphoramidites, including the adenosine unit derived from this compound.
Cellular RNA contains a wide variety of over 150 naturally occurring chemical modifications that play crucial roles in regulating gene expression. mdpi.com To understand the specific function of these modifications, researchers require RNA oligonucleotides containing a single, specific modification at a defined site. Chemical synthesis is the only method capable of producing such precisely modified RNA strands. nih.govmdpi.com By synthesizing RNA sequences with and without specific modifications using a combination of standard building blocks (like this compound-derived phosphoramidite) and their modified counterparts, scientists can directly investigate the impact of these modifications on processes such as mRNA stability, translation efficiency, and protein binding.
Generation of Chemically Modified RNA Analogs for Investigational Purposes
The primary application of this compound and its isomers is in the generation of chemically modified RNA analogs. Solid-phase synthesis using such protected phosphoramidites allows for the site-specific incorporation of modified nucleosides into an oligonucleotide sequence. nih.govmdpi.com This precise control is essential for creating RNA molecules with tailored properties to study their structure and function. myskinrecipes.comnih.gov These synthetic RNAs are indispensable tools in molecular biology, diagnostics, and materials science. nih.gov The TBDMS group is a widely used protecting group for the 2'-hydroxyl position in standard RNA synthesis due to its stability during the synthesis cycle and its reliable removal under fluoride (B91410) ion treatment. umich.edu This robust chemistry facilitates the assembly of both natural and modified RNA strands needed for research into functional RNAs like aptamers and ribozymes. nih.gov
A key area of investigation enabled by the synthesis of RNA analogs is the exploration of their stability and hybridization characteristics. The introduction of chemical modifications at specific positions within an RNA sequence can significantly alter its resistance to nuclease degradation and its affinity for complementary nucleic acid strands. While this compound serves as a precursor for standard adenosine incorporation, the underlying phosphoramidite chemistry allows for the integration of various modified bases. These modifications can enhance the therapeutic potential of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, by improving their stability in biological environments.
| Modification Type | Position | Effect on Stability and Hybridization |
| 2'-O-Methyl (2'-OMe) | Ribose Sugar | Increases thermal stability and nuclease resistance. |
| 2'-Fluoro (2'-F) | Ribose Sugar | Enhances binding affinity and nuclease resistance. |
| Locked Nucleic Acid (LNA) | Ribose Sugar (Methylene bridge between 2'-O and 4'-C) | Significantly increases thermal stability and binding affinity. |
| Phosphorothioate (PS) Linkage | Phosphate Backbone | Increases nuclease resistance. |
This table summarizes common modifications incorporated into synthetic oligonucleotides and their general effects on stability and hybridization properties.
Custom-synthesized RNA oligonucleotides are vital for dissecting the complex interactions between nucleic acids and proteins, which govern numerous cellular processes. nih.gov Using building blocks like this compound-derived phosphoramidites, researchers can construct specific RNA sequences, including those corresponding to viral untranslated regions (UTRs) or cellular regulatory elements. nih.gov These synthetic RNAs can be labeled, for instance with biotin (B1667282) at one of their ends, and used in pull-down assays to isolate and identify RNA-binding proteins from cellular extracts. nih.gov Furthermore, site-specific modifications can be introduced to map the precise binding sites of proteins on the RNA or to understand how modifications influence the formation and function of ribonucleoprotein (RNP) complexes. nih.gov
Utilization in the Synthesis of Secondary Messengers and Nucleotide Analogs (e.g., Cyclic di-AMP)
Beyond the synthesis of long-chain oligonucleotides, protected nucleoside chemistry is fundamental to the production of smaller, specialized nucleotide analogs, including important bacterial secondary messengers like cyclic di-AMP (c-di-AMP). wikipedia.org Chemical synthesis provides access to these molecules and their analogs for research, overcoming the limitations of enzymatic synthesis. The synthesis of c-di-AMP and its derivatives has been achieved using phosphoramidite chemistry, which relies on protected adenosine monomers. nih.govnih.gov
The general strategy involves two key stages based on phosphoramidite chemistry:
Dimerization: Two appropriately protected adenosine monomers are coupled to form a linear dinucleotide. nih.gov
Macrocyclization: The linear dinucleotide undergoes an intramolecular reaction to form the cyclic phosphodiester linkages, yielding the final c-di-AMP skeleton. nih.gov
This approach, starting from commercially available phosphoramidites, allows for the straightforward synthesis of c-di-AMP and its analogs, such as those modified with biotin for use in affinity purification studies to identify new protein and RNA receptors. nih.gov
Functionalization of Oligonucleotides for Bioconjugation and Nanomaterials
The functionalization of oligonucleotides for conjugation to other molecules (bioconjugation) or for attachment to surfaces is a rapidly expanding field with applications in therapeutics, diagnostics, and nanotechnology. nih.gov The chemical synthesis platform, which uses protected building blocks like this compound, is central to these technologies. By incorporating specially designed phosphoramidites, functional groups can be introduced at specific sites within the RNA sequence for subsequent conjugation.
Two primary strategies are employed for this purpose:
Use of Functionalized Monomers: Nucleoside phosphoramidites that already contain a reactive group, such as an amino linker, are incorporated during solid-phase synthesis. nih.gov After deprotection of the oligonucleotide, this linker can be selectively reacted with another molecule, such as a fluorescent dye or a nitroxide spin label. nih.gov
Postsynthetic On-Column Modification: This approach utilizes orthogonal protecting groups. For example, the TBDMS group can be used as a "temporary" protection at a specific 2'-hydroxyl position, while a more robust group protects other positions. nih.gov After the oligonucleotide is synthesized, the TBDMS group is selectively removed, and the exposed 2'-hydroxyl group is functionalized while the RNA is still attached to the solid support. nih.gov
These functionalized oligonucleotides are used to create novel materials, such as nanoparticle-oligonucleotide conjugates, and to develop advanced therapeutic agents. nih.gov
| Strategy | Description | Typical Application |
| Pre-synthesis Modification | A functionalized phosphoramidite (e.g., with an amino or alkyne linker) is incorporated during oligonucleotide synthesis. nih.gov | Attaching fluorescent dyes, quenchers, or biotin for diagnostic probes and pull-down assays. nih.gov |
| Postsynthetic Modification | An orthogonal protecting group (e.g., a "temporary" 2'-O-TBDMS) is selectively removed after synthesis to allow for on-column functionalization. nih.gov | Introducing a wide range of linkers and functional groups for bioconjugation or surface attachment. nih.gov |
This table outlines the main strategies for functionalizing synthetic oligonucleotides.
Analytical Characterization and Quality Assurance in Protected Ribonucleoside Chemistry
Spectroscopic Methods for Structural Elucidation of Protected Nucleosides
Spectroscopic techniques are fundamental in confirming the chemical structure of protected ribonucleosides like 5'-DMT-3'-TBDMS-Bz-rA. They provide detailed information about the molecular framework, ensuring that all protecting groups are correctly installed at their intended positions and that the core nucleoside structure is intact.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the unambiguous structural confirmation of phosphoramidite (B1245037) building blocks. usp.org A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's structure.
¹H NMR is used to confirm the presence and integrity of the various components of the molecule, including the dimethoxytrityl (DMT), tert-butyldimethylsilyl (TBDMS), and benzoyl (Bz) protecting groups, as well as the ribose sugar and the adenine (B156593) base. nih.gov Specific chemical shifts and coupling patterns for the protons on the ribose ring confirm its conformation and the correct placement of the protecting groups.
¹³C NMR complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for verification of the total carbon count and the chemical environment of each carbon.
³¹P NMR is particularly crucial for phosphoramidite building blocks. wikipedia.org Since the phosphorus (III) center in the phosphoramidite moiety is chiral, it typically appears as a pair of signals (two diastereomers) in the ³¹P NMR spectrum, resonating in a characteristic region around 149 ppm. wikipedia.orgmagritek.com The absence of signals in other regions, particularly the P(V) region (-25 to 99 ppm), confirms the stability of the phosphoramidite group and the absence of oxidized impurities. usp.org The purity of the phosphoramidite can be assessed by integrating the signals corresponding to the product and any phosphorus-containing impurities. wikipedia.org
| Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained for this compound |
|---|---|---|
| ¹H | 0.0 - 10.0 | Confirms presence of DMT, TBDMS, Bz, ribose, and adenine protons. |
| ¹³C | 0 - 160 | Verifies the complete carbon framework of the molecule. |
| ³¹P | 140 - 155 | Confirms the presence of the P(III) phosphoramidite moiety, typically as two diastereomeric signals. wikipedia.orgmagritek.com Assesses purity by detecting P(V) oxidized impurities. usp.org |
Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for identifying potential impurities. aragen.comnih.gov Techniques such as Electrospray Ionization (ESI) are commonly coupled with liquid chromatography (LC-MS) for a comprehensive analysis. lcms.czthermofisher.cn
The primary application of MS in this context is the accurate determination of the molecular mass of the parent compound. lcms.cz For this compound (Molecular Formula: C₄₄H₄₉N₅O₇Si), the expected molecular weight is approximately 787.98 g/mol . myskinrecipes.com Mass spectrometry provides a precise measurement, confirming the compound's identity. Furthermore, tandem MS (MS/MS) can be used to fragment the molecule, providing structural information that corroborates the data obtained from NMR. acs.orgresearchgate.net The fragmentation pattern can help to confirm the identity and location of the various protecting groups.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for both the purification of the final product and the assessment of its purity. wikipedia.orgaragen.com They separate the target compound from unreacted starting materials, by-products, and other impurities generated during the multi-step synthesis.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of phosphoramidite building blocks. aragen.comwaters.com A reverse-phase HPLC (RP-HPLC) method is typically employed, often using a C18 column. usp.org
The separation is based on the differential partitioning of the compound and its impurities between a nonpolar stationary phase (the C18 column) and a polar mobile phase. A gradient elution is commonly used, with a mobile phase consisting of an aqueous buffer (like triethylammonium (B8662869) acetate (B1210297) or TEAA) and an organic solvent such as acetonitrile. usp.org The DMT group's hydrophobicity makes reverse-phase chromatography particularly effective. The purity of the phosphoramidite is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For phosphoramidites, the two diastereomers may be separated into two closely eluting peaks, which are summed for the final purity calculation. usp.org
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) usp.org |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in water usp.org |
| Mobile Phase B | Acetonitrile usp.org |
| Detection | UV (typically at 254 nm or 260 nm) |
| Flow Rate | 1.0 mL/min usp.org |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily for monitoring the progress of chemical reactions during the synthesis of this compound. For instance, it can be used to check for the complete consumption of a starting material or the formation of the desired product in a protection step. nih.gov
By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture are separated based on their polarity. The spots are visualized, typically under UV light, due to the UV-active nature of the nucleobase and the DMT group. The retention factor (Rf) value of the product can be compared to that of the starting materials to assess the reaction's progress. While not as quantitative as HPLC, TLC is an invaluable tool for qualitative analysis in the synthesis lab. nih.gov
Quality Control Standards and Methodologies for Phosphoramidite Building Blocks
The quality of phosphoramidite building blocks is critical for the successful synthesis of oligonucleotides. thermofisher.com Impurities present even in trace amounts can be incorporated into the growing oligonucleotide chain, leading to the formation of undesired sequences, which can be difficult to separate from the final product. usp.orgthermofisher.com
A comprehensive quality control (QC) program for phosphoramidites like this compound involves a suite of analytical tests to ensure high purity and structural integrity. Key quality attributes include:
Identity: Confirmed by ¹H NMR and Mass Spectrometry.
Purity: Typically assessed by HPLC and ³¹P NMR. A purity of ≥98% is often required for therapeutic applications. thermofisher.cn
Phosphorus Chemistry: ³¹P NMR is used to confirm that the phosphorus is in the correct P(III) oxidation state and to quantify any oxidized P(V) impurities. usp.orgwikipedia.org
Water Content: The moisture content is strictly controlled as phosphoramidites are sensitive to hydrolysis.
The combination of these analytical techniques ensures that each batch of this compound meets the stringent specifications required for its use in high-fidelity oligonucleotide synthesis. usp.orgaragen.com This rigorous approach to quality control is fundamental to the manufacturing of safe and effective nucleic acid-based diagnostics and therapeutics. thermofisher.com
Assessment of Coupling Efficiency
The assessment of coupling efficiency is most commonly performed in real-time by quantifying the amount of the 5'-DMT protecting group released during the deblocking step. biotage.com Before the coupling of the next phosphoramidite, the DMT group from the previously added nucleoside is removed using an acid, typically trichloroacetic acid. biotage.com This cleavage releases the dimethoxytrityl (DMT) carbocation, which has a characteristic orange color and a strong absorbance in the visible spectrum at approximately 495 nm. biotage.com The intensity of this color is directly proportional to the number of DMT molecules released, and therefore, to the number of chains that were successfully extended in the previous cycle. indexcopernicus.com
By measuring the absorbance of the trityl cation solution after each coupling cycle, it is possible to calculate the stepwise coupling efficiency. Even a small decrease in efficiency per step can lead to a significant reduction in the yield of the desired full-length product (FLP), especially for longer oligonucleotides. idtdna.com For instance, a synthesis with an average coupling efficiency of 99% will yield 81.8% of a 20-mer oligonucleotide, whereas an efficiency of 98% would reduce the yield to just 66.8%. Consistently high coupling efficiencies, typically above 99%, are essential for producing high-quality oligonucleotides with low levels of truncated sequences. idtdna.com
The following table illustrates the profound impact of average coupling efficiency on the theoretical yield of the full-length product for oligonucleotides of varying lengths.
| Oligonucleotide Length (mer) | Yield at 99.5% Efficiency | Yield at 99.0% Efficiency | Yield at 98.5% Efficiency |
|---|---|---|---|
| 20 | 90.5% | 81.8% | 74.5% |
| 40 | 81.8% | 66.9% | 55.5% |
| 60 | 74.0% | 54.7% | 41.4% |
| 80 | 66.9% | 44.8% | 30.9% |
| 100 | 60.5% | 36.6% | 23.0% |
Detection and Quantification of Impurities and Residual Protecting Groups
The quality of a protected ribonucleoside like this compound is defined by its purity and the absence of critical impurities that could compromise the synthesis of oligonucleotides. lcms.czthermofisher.com Impurities in the phosphoramidite raw material can be incorporated into the growing oligonucleotide chain, leading to the formation of undesired products that may be difficult to separate from the target sequence. thermofisher.com Therefore, stringent quality control using sensitive analytical methods is essential.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for the impurity profiling of phosphoramidites. lcms.czthermofisher.cn These methods allow for the separation, identification, and quantification of various impurities.
Key impurities associated with this compound and similar ribonucleoside phosphoramidites include:
Process-Related Impurities: These can include residual starting materials, reagents, or by-products from the multi-step synthesis of the protected nucleoside.
Structural Isomers: These are among the most critical impurities as they can be incorporated into the oligonucleotide and are difficult to detect. thermofisher.com For RNA phosphoramidites, this can include isomers where the protecting groups are on the wrong positions, such as a 2'-TBDMS-3'-phosphoramidite instead of the desired 3'-TBDMS-2'-phosphoramidite, or a 3'-DMT-5'-phosphoramidite ("reverse amidite"). thermofisher.comresearchgate.net
Degradation Products: Phosphoramidites are sensitive to moisture and oxidation. lcms.cz The P(III) phosphoramidite moiety can be oxidized to the P(V) phosphonate, rendering it inactive for coupling. Hydrolysis can lead to the formation of the corresponding H-phosphonate or the unprotected nucleoside.
Partially Protected Nucleosides: Impurities lacking one of the key protecting groups (DMT, TBDMS, or Bz) can arise from incomplete reactions during synthesis or premature deprotection during storage and handling. For example, the loss of the cyanoethyl phosphoramidite group can result in the corresponding this compound nucleoside. thermofisher.cn
The following table summarizes common impurities, their potential origins, and the analytical methods used for their characterization.
| Impurity Class | Specific Example | Potential Origin | Analytical Detection Method |
|---|---|---|---|
| Oxidation Product | Corresponding P(V) phosphonate | Exposure to air/oxidizing agents | 31P-NMR, RP-HPLC, LC-MS |
| Hydrolysis Product | This compound-H-phosphonate | Exposure to moisture | 31P-NMR, RP-HPLC, LC-MS |
| Structural Isomer | 5'-DMT-2'-TBDMS-Bz-rA-3'-phosphoramidite | Isomerization during synthesis | RP-HPLC, LC-MS, 1H-NMR |
| Incomplete Protection | 5'-DMT-3'-TBDMS-rA (lacking Bz group) | Incomplete benzoylation | RP-HPLC, LC-MS |
| Premature Deprotection | 3'-TBDMS-Bz-rA (lacking DMT group) | Acidic conditions during workup/storage | RP-HPLC, LC-MS |
| Phosphoramidite-related | This compound (lacking CEP group) | Side reaction during phosphitylation | RP-HPLC, LC-MS |
Q & A
Basic Research Questions
Q. What are the functional roles of the protective groups (DMT, TBDMS, Bz) in 5'-DMT-3'-TBDMS-Bz-rA, and how do they influence oligonucleotide synthesis?
- Answer : The 5'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl during solid-phase synthesis, enabling stepwise elongation and monitoring of coupling efficiency via trityl cation release. The 3'-TBDMS (tert-butyldimethylsilyl) group stabilizes the 3'-OH against undesired side reactions, while the N6-benzoyl (Bz) modification on adenine prevents base-mediated side reactions during phosphoramidite coupling. These groups are sequentially removed post-synthesis under controlled conditions: DMT with mild acids (e.g., 3% dichloroacetic acid), TBDMS with fluoride ions (e.g., TBAF), and Bz via ammonia treatment .
Q. What is the standard synthetic route for this compound, and what critical steps ensure high yield?
- Answer : Synthesis involves sequential protection:
Adenosine is first protected at the exocyclic amine with benzoyl chloride.
The 3'-OH is silylated with TBDMS-Cl under anhydrous conditions.
The 5'-OH is tritylated with dimethoxytrityl chloride.
Key steps include rigorous anhydrous conditions to prevent premature deprotection and precise stoichiometry to avoid over-silylation. Purification via silica gel chromatography (eluent: dichloromethane/methanol gradient) ensures >98% purity, validated by HPLC .
Q. How is purity and structural integrity validated for this compound?
- Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 260 nm. Structural confirmation employs and NMR (e.g., DMSO-d solvent) to verify silyl and trityl protons (δ 0.1–1.2 ppm for TBDMS; δ 6.8–7.4 ppm for DMT). Mass spectrometry (ESI-TOF) confirms the molecular ion peak at m/z 787.98 (CHNOSi) .
Advanced Research Questions
Q. How can coupling efficiency be optimized when using this compound in automated oligonucleotide synthesis?
- Answer : Coupling efficiency (>99% per step) is enhanced by:
- Using fresh 0.25 M 5-ethylthio-1H-tetrazole (ETT) as an activator.
- Extending coupling time to 180 seconds for sterically hindered phosphoramidites.
- Monitoring trityl release spectrophotometrically (498 nm) to detect incomplete couplings. Adjust molar ratios (1.5–2.0 equivalents of phosphoramidite) if efficiency drops below 98% .
Q. What experimental strategies mitigate instability of this compound under varying storage conditions?
- Answer : The compound is hygroscopic and light-sensitive. Store lyophilized solids at -20°C under argon, with desiccant (indicating Drierite). For DMSO stock solutions (100 mg/mL), aliquot to avoid freeze-thaw cycles and test stability via HPLC after 1 month. Degradation manifests as trityl group loss (new peak at t = 8.2 min) .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during oligonucleotide synthesis with this compound?
- Answer : Anomalous shifts (e.g., δ -1.5 ppm instead of δ 3.0 ppm) may indicate phosphodiester bond oxidation or incomplete deprotection. Troubleshoot by:
- Repeating deprotection with fresh ammonium hydroxide (55°C, 12 hr).
- Using MALDI-TOF MS to detect truncated sequences.
- Validating silyl group removal via NMR if TBAF is used .
Q. What methodologies address solubility challenges of this compound in non-polar solvents during large-scale synthesis?
- Answer : For scales >10 mmol, use co-solvents like THF:acetonitrile (3:1 v/v) to enhance solubility. Pre-warm the reaction vessel to 37°C and sonicate for 10 minutes. If precipitation occurs mid-reaction, add 1% DMF as a polar aprotic stabilizer .
Q. How can research data management (RDM) frameworks be applied to ensure reproducibility in studies using this compound?
- Answer : Implement RDM protocols:
- Document synthesis batches with unique identifiers (e.g., Lot#_Date_Operator).
- Archive raw NMR/HPLC files in FAIR-compliant repositories (e.g., Zenodo) with metadata (e.g., solvent lot numbers, instrument calibration dates).
- Use electronic lab notebooks (ELNs) to track deviations (e.g., humidity >30% during silylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
